molecular formula C11H10N2O3S B2696996 Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate CAS No. 51487-23-1

Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate

Cat. No. B2696996
CAS RN: 51487-23-1
M. Wt: 250.27
InChI Key: KYHXRGFGNHXHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of quinazoline, a heterocyclic organic compound that has been used in various fields, including medicinal chemistry and biochemistry. This compound has shown promising results in several studies, making it an interesting area of research.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. The complex formation leads to a change in the fluorescence properties of the compound, which can be detected and quantified.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound has low toxicity and does not cause significant damage to cells or tissues. This makes it a potentially safe tool for use in research.

Advantages and Limitations for Lab Experiments

The main advantage of Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate is its high selectivity and sensitivity towards metal ions, making it a useful tool for metal ion detection. The compound is also relatively easy to synthesize and has low toxicity. However, one limitation of the compound is its limited solubility in aqueous solutions, which can affect its performance in some experiments.

Future Directions

There are several future directions for the research on Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate. One area of research is the development of new and improved synthesis methods for the compound. Another area of research is the optimization of the compound's properties for metal ion detection, such as increasing its selectivity and sensitivity. Additionally, the compound's potential applications in other fields, such as medicinal chemistry and biochemistry, can be explored. Overall, the research on this compound has shown promising results and has the potential to lead to new and innovative scientific discoveries.

Synthesis Methods

The synthesis method of Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate involves the reaction of 4-hydroxy-2-mercaptoquinazoline with methyl chloroacetate in the presence of a base. The reaction yields the desired product in good yield and purity. The synthesis method has been optimized and improved by several researchers, making it a reliable and efficient method for the production of this compound.

Scientific Research Applications

Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate has been studied for its potential applications in several scientific research fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has shown high selectivity and sensitivity towards various metal ions, making it a promising tool for metal ion detection in biological and environmental samples.

properties

IUPAC Name

methyl 2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-9(14)6-17-11-12-8-5-3-2-4-7(8)10(15)13-11/h2-5H,6H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHXRGFGNHXHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.